molecular formula C11H9ClN2O B179575 2-Chloro-N-(isoquinolin-5-yl)acetamide CAS No. 16880-60-7

2-Chloro-N-(isoquinolin-5-yl)acetamide

Cat. No.: B179575
CAS No.: 16880-60-7
M. Wt: 220.65 g/mol
InChI Key: UZTWFIXSSGOWBG-UHFFFAOYSA-N
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Description

2-Chloro-N-(isoquinolin-5-yl)acetamide is a chloroacetamide derivative featuring an isoquinolin-5-yl substituent. Its molecular formula is C₁₁H₉ClN₂O (molecular weight: 220.66 g/mol). The isoquinoline moiety may confer unique binding properties, making it a candidate for drug discovery or materials science.

Properties

CAS No.

16880-60-7

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-N-isoquinolin-5-ylacetamide

InChI

InChI=1S/C11H9ClN2O/c12-6-11(15)14-10-3-1-2-8-7-13-5-4-9(8)10/h1-5,7H,6H2,(H,14,15)

InChI Key

UZTWFIXSSGOWBG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Chloroacetamides with Aromatic Amine Substituents

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl C₈H₇ClFNO 187.60 Intermediate for quinolinyloxy acetamides
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)acetamide Thiazolylmethyl C₆H₆Cl₂N₂OS 225.10 High rotatable bonds (3); potential agrochemical use
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino C₅H₇N₃O₂ 141.13 Uninvestigated toxicological profile

Key Observations :

  • The 4-fluorophenyl derivative () is simpler in structure and primarily used as a synthetic intermediate. The fluorine atom may enhance electronegativity, influencing reactivity in substitution reactions.
  • Its higher rotatable bond count (3) suggests conformational flexibility.
  • The target compound’s isoquinolin-5-yl group provides a larger aromatic system, likely enhancing binding affinity in biological targets compared to smaller substituents like fluorophenyl or thiazole .

Isoquinoline-Containing Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
2-(3-Chloro-5-ethylphenyl)-N-(isoquinolin-4-yl)acetamide Isoquinolin-4-yl, ethylphenyl C₁₉H₁₇ClN₂O 324.81 Structural analog with positional isomerism
UNBS3157 (2,2,2-Trichloro-N-{[...]isoquinolin-5-yl}acetamide) Benzo[de]isoquinoline, trichloro C₂₁H₂₀Cl₃N₃O₄ 476.76 Antitumor activity, autophagy induction

Key Observations :

  • The isoquinolin-4-yl analog () differs in substitution position, which could alter steric and electronic interactions in molecular recognition. The ethylphenyl group may increase lipophilicity, affecting bioavailability.
  • Its trichloroacetamide group and extended aromatic system contribute to potent antitumor effects (3–4× higher tolerated dose than amonafide) without hematotoxicity. This highlights the importance of substituent choice in balancing efficacy and safety .

Substituent-Driven Functional Differences

  • Chloro vs. Cyano Groups: Chloro substituents (as in the target compound) act as leaving groups, facilitating nucleophilic substitutions.
  • Heterocyclic vs. Aromatic Amines: Thiazole () and isoquinoline () moieties introduce nitrogen and sulfur atoms, which can participate in hydrogen bonding and metal coordination, unlike simpler aryl groups.

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